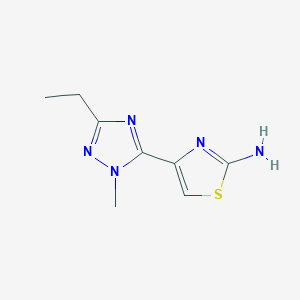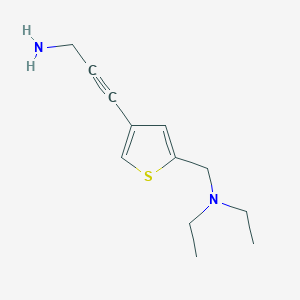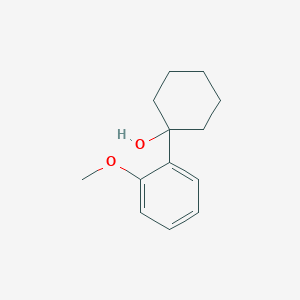
1-(2-Methoxyphenyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)cyclohexanol is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol It is characterized by a cyclohexanol ring substituted with a 2-methoxyphenyl group
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)cyclohexanol can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylmagnesium bromide with cyclohexanone, followed by hydrolysis . Another method includes the reduction of 1-cyano-(4-methoxyphenyl)methylcyclohexanol using sodium borohydride or potassium borohydride under the catalysis of elemental iodine . Industrial production methods often utilize catalytic hydrogenation processes to enhance yield and purity .
Chemical Reactions Analysis
1-(2-Methoxyphenyl)cyclohexanol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include chromic acid for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(2-Methoxyphenyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs like tramadol, which is used for pain management.
Industry: It is utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)cyclohexanol and its derivatives involves interactions with specific molecular targets. For instance, tramadol, a derivative, acts primarily through activation of the μ-opioid receptor and inhibition of monoamine reuptake . This dual mechanism contributes to its analgesic effects. The compound’s structure allows it to interact with various receptors and enzymes, influencing different biochemical pathways.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)cyclohexanol can be compared with similar compounds such as:
Cyclohexanol: A simpler analog with a hydroxyl group attached to a cyclohexane ring.
1-(4-Methoxyphenyl)cyclohexanol: A positional isomer with the methoxy group at the 4-position.
Venlafaxine: A related compound used as an antidepressant, with a similar cyclohexanol structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
79416-02-7 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-15-12-8-4-3-7-11(12)13(14)9-5-2-6-10-13/h3-4,7-8,14H,2,5-6,9-10H2,1H3 |
InChI Key |
MFMBQRRCHLLMJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


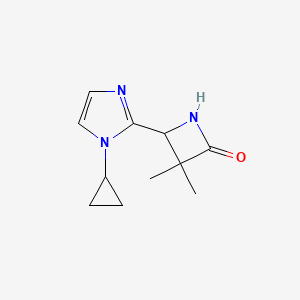
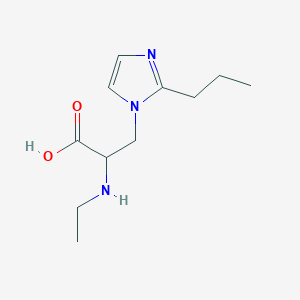
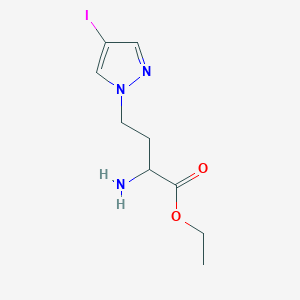
![3-Thia-6-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13633860.png)
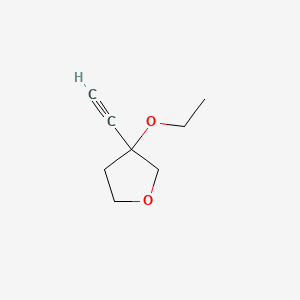
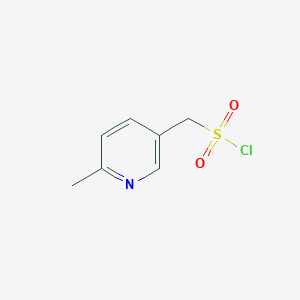
![8-Methyl-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13633877.png)
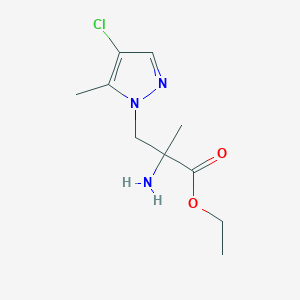
![2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13633890.png)
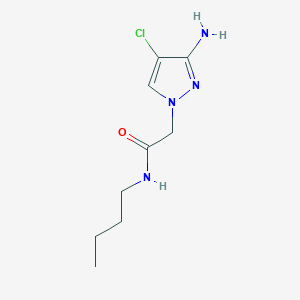

![N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine](/img/structure/B13633912.png)
